N-(4-Oxo-4-phenylbutan-2-yl)benzamide
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Overview
Description
N-(4-Oxo-4-phenylbutan-2-yl)benzamide is a chemical compound with the molecular formula C17H15NO2 It is characterized by the presence of a benzamide group attached to a 4-oxo-4-phenylbutan-2-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Oxo-4-phenylbutan-2-yl)benzamide typically involves the reaction of benzoyl chloride with 4-oxo-4-phenylbutanoic acid in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from a suitable solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(4-Oxo-4-phenylbutan-2-yl)benzamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-(4-Oxo-4-phenylbutan-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Oxo-4-phenylbutan-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-Oxo-4-phenylbutan-2-yl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.
N-(4-Oxo-4-phenylbutan-2-yl)propionamide: Similar structure but with a propionamide group.
N-(4-Oxo-4-phenylbutan-2-yl)butyramide: Similar structure but with a butyramide group.
Uniqueness
N-(4-Oxo-4-phenylbutan-2-yl)benzamide is unique due to its specific combination of a benzamide group with a 4-oxo-4-phenylbutan-2-yl moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
259824-07-2 |
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Molecular Formula |
C17H17NO2 |
Molecular Weight |
267.32 g/mol |
IUPAC Name |
N-(4-oxo-4-phenylbutan-2-yl)benzamide |
InChI |
InChI=1S/C17H17NO2/c1-13(12-16(19)14-8-4-2-5-9-14)18-17(20)15-10-6-3-7-11-15/h2-11,13H,12H2,1H3,(H,18,20) |
InChI Key |
DZZCTCOQUCQXKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)C1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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